molecular formula C12H8FNO3 B6300122 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% CAS No. 1261889-88-6

2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95%

Cat. No. B6300122
CAS RN: 1261889-88-6
M. Wt: 233.19 g/mol
InChI Key: ZDGLWTZGIIXDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid (FHIA) is a novel compound with potential applications in the field of scientific research. FHIA is a derivative of isonicotinic acid, an important component of several drugs, and has been recently synthesized in a 95% purity form. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in a variety of laboratory experiments.

Scientific Research Applications

2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has been studied for its potential applications in scientific research. In particular, this compound has been investigated for its ability to modulate the activity of various proteins and enzymes involved in various biochemical and physiological processes. 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has been shown to inhibit the activity of several enzymes, including tyrosine hydroxylase, monoamine oxidase, and acetylcholinesterase. In addition, this compound has been found to have a modulatory effect on the activity of several G-protein coupled receptors, such as the serotonin and dopamine receptors.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% is not yet fully understood, however, it is believed to involve the modulation of the activity of various proteins and enzymes. 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has been shown to interact with several enzymes, including tyrosine hydroxylase, monoamine oxidase, and acetylcholinesterase. In addition, this compound has been found to interact with several G-protein coupled receptors, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects
2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. This compound has been found to have an inhibitory effect on the activity of several enzymes, including tyrosine hydroxylase, monoamine oxidase, and acetylcholinesterase. In addition, this compound has been found to modulate the activity of several G-protein coupled receptors, such as the serotonin and dopamine receptors. Furthermore, 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has been found to have an inhibitory effect on the activity of several ion channels, such as the Na+/K+ ATPase and the Ca2+/Na+ ATPase.

Advantages and Limitations for Lab Experiments

2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is available in a 95% purity form. In addition, 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has been found to have a modulatory effect on the activity of several proteins and enzymes, which makes it an ideal tool for studying biochemical and physiological processes. However, this compound also has some limitations for use in laboratory experiments. For example, the mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% is not yet fully understood and further research is needed to elucidate its effects. In addition, 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has been found to have an inhibitory effect on the activity of several enzymes, which could potentially limit its use in certain experiments.

Future Directions

2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has potential applications in a variety of scientific research areas. Further research is needed to elucidate the mechanism of action of this compound and its effects on biochemical and physiological processes. In addition, further research is needed to investigate the potential applications of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% in a variety of laboratory experiments. It is also important to explore the potential therapeutic applications of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95%, such as its use as a novel drug for the treatment of various diseases. Finally, it is important to investigate the potential adverse effects of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95%, such as its potential to cause toxicity or other side effects.

Synthesis Methods

2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% is synthesized by a two-step process involving the reaction of isonicotinic acid with 3-fluoro-4-hydroxybenzaldehyde. First, the isonicotinic acid is reacted with the 3-fluoro-4-hydroxybenzaldehyde in the presence of a base catalyst, such as sodium hydroxide, to form a Schiff base. This reaction is followed by the condensation of the Schiff base with sodium nitrite to form the desired 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95%. The final product is obtained in a 95% purity form.

properties

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-5-7(1-2-11(9)15)10-6-8(12(16)17)3-4-14-10/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGLWTZGIIXDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CC(=C2)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695510
Record name 2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid

CAS RN

1261889-88-6
Record name 2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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